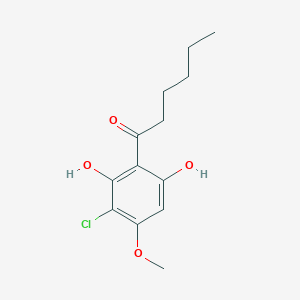

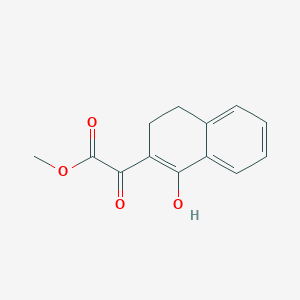

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alvescoは、化学的にシクレソニド として知られており、主に喘息の維持療法に使用される吸入コルチコステロイドです。 気道内の炎症を軽減するように設計されており、喘息の症状である喘鳴、咳、息切れを予防するのに役立ちます 。 Alvescoは、急性気管支けいれんや突然の喘息発作の緩和を目的としたものではありません .

準備方法

合成ルートと反応条件

シクレソニドは、複数ステップの化学プロセスによって合成されます反応条件には、通常、有機溶媒、触媒、および制御された温度と圧力設定が含まれ、目的の化学変換を確実にします .

工業的生産方法

工業的な環境では、シクレソニドの生産には、合成ステップが制御された環境で行われる大規模な化学反応器が使用されます。プロセスには、不純物を除去し、最終製品が医薬品規格を満たしていることを確認するための精製ステップが含まれます。 最終製品は吸入エアロゾルに製剤化され、加圧式定量噴霧吸入器で投与されます .

化学反応の分析

反応の種類

シクレソニドは、次のようないくつかの種類の化学反応を起こします。

酸化: ヒドロキシル基のケトンへの変換。

還元: ケトンのヒドロキシル基への還元。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、三酸化クロムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、およびさまざまな有機溶媒が含まれます。 反応は、通常、制御された温度と圧力条件下で行われ、高収率と高純度を確保します .

主要な生成物

これらの反応から生成される主な生成物には、最終的な有効成分であるシクレソニドを得るためにさらに処理される中間体が含まれます .

科学研究の応用

シクレソニドは、次のような幅広い科学研究の応用を持っています。

化学: コルチコステロイドの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。

医学: 喘息やその他の炎症性気道疾患の治療における有効性と安全性が広く研究されています。

科学的研究の応用

Ciclesonide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of corticosteroids.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its efficacy and safety in the treatment of asthma and other inflammatory airway diseases.

Industry: Used in the development of inhalation delivery systems and formulations

作用機序

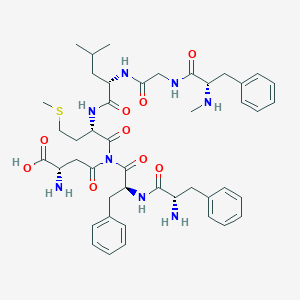

シクレソニドは、肺で活性型であるデシクレソニドに変換されるプロドラッグです。活性型はグルココルチコイド受容体に結合し、炎症性メディエーターの放出を阻害し、気道への炎症細胞の浸潤を減少させます。 これにより、炎症が減少し、気道機能が改善されます .

類似の化合物との比較

類似の化合物

フルチカゾン: 喘息の維持療法に使用される別の吸入コルチコステロイド。

ブデソニド: 喘息と慢性閉塞性肺疾患の治療に使用されます。

ベクロメタゾン: 喘息とアレルギー性鼻炎のための吸入コルチコステロイド

独自性

シクレソニドは、プロドラッグであるため、肺で活性化されるという点でユニークです。これは、全身的な副作用のリスクを軽減します。 その小さな粒子サイズは、肺の深部にまで浸透することを可能にし、大きくても小さくても気道の炎症の治療に効果的です .

類似化合物との比較

Similar Compounds

Fluticasone: Another inhaled corticosteroid used for asthma maintenance.

Budesonide: Used for the treatment of asthma and chronic obstructive pulmonary disease.

Beclomethasone: An inhaled corticosteroid for asthma and allergic rhinitis

Uniqueness

Ciclesonide is unique in that it is a prodrug, which means it is activated in the lungs, reducing the risk of systemic side effects. Its small particle size allows for deep lung penetration, making it effective in treating inflammation in both large and small airways .

特性

CAS番号 |

121071-86-1 |

|---|---|

分子式 |

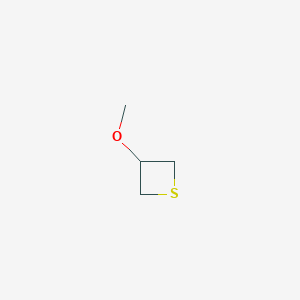

C13H12O4 |

分子量 |

232.23 g/mol |

IUPAC名 |

methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |

InChIキー |

UHGSWZFWUMAHPQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

正規SMILES |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

同義語 |

MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。